molecular formula C15H18N2O3 B15059351 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15059351
M. Wt: 274.31 g/mol
InChI Key: KPURDQBLNFRJDW-UHFFFAOYSA-N
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Description

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a 4-ethoxyphenyl substituent at the 1-position of the pyrazole ring and methyl groups at the 3- and 5-positions. The ethoxy group (-OCH2CH3) introduces moderate lipophilicity and electron-donating effects, which may influence solubility, metabolic stability, and receptor interactions .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C15H18N2O3/c1-4-20-13-7-5-12(6-8-13)17-11(3)14(9-15(18)19)10(2)16-17/h5-8H,4,9H2,1-3H3,(H,18,19)

InChI Key

KPURDQBLNFRJDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors For instance, the reaction of 4-ethoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions can yield the desired pyrazole derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include the use of catalysts to enhance reaction rates and the implementation of purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that lead to the desired biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Implications Reference
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid 4-Ethoxyphenyl (1) C15H18N2O3 (est.) ~274.32 Moderate lipophilicity; electron-donating group N/A
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid None (parent structure) C7H10N2O2 154.17 Simpler structure; lacks aromatic substitution
2-(1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid 4-Chlorophenyl (1) C13H13ClN2O2 264.71 Electron-withdrawing Cl; increased polarity
2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid 3,4-Difluorophenyl (1) C13H12F2N2O2 266.24 Enhanced lipophilicity; potential metabolic stability
[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid 2-Fluorophenyl (1) C13H13FN2O2 248.25 Steric hindrance at ortho position; altered binding
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid Ethyl (N1) C9H14N2O2 182.22 Reduced aromaticity; improved solubility
[1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid 2-Hydroxyethyl (N1) C9H14N2O3 198.22 Polar group; enhanced water solubility

Structural and Electronic Effects

  • Electron-Donating vs. In contrast, halogenated analogs (e.g., 4-chloro , 3,4-difluoro ) withdraw electrons, which may enhance binding to electron-deficient targets.
  • Lipophilicity : The ethoxy group increases lipophilicity compared to unsubstituted analogs (e.g., ) but less than halogenated derivatives (e.g., ). This balance may optimize membrane permeability and oral bioavailability.

Biological Activity

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. Characterized by a unique structure combining a pyrazole core with an ethoxyphenyl substituent and an acetic acid functional group, this compound is of significant interest in medicinal chemistry and pharmacology. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 274.32 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in inflammatory processes. Molecular docking studies suggest that it may exhibit significant binding affinities with enzymes related to inflammation and pain perception, indicating its potential as an anti-inflammatory and analgesic agent .

Biological Activities

Research indicates that compounds related to pyrazoles often exhibit notable biological activities, including:

  • Anti-inflammatory Effects : In several studies, pyrazole derivatives have shown promise in reducing inflammation. For instance, compounds similar to 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid have been tested in carrageenan-induced edema models, demonstrating significant anti-inflammatory effects .
  • Analgesic Properties : The compound's interaction with pain receptors suggests it may serve as an effective analgesic. Studies have indicated that similar pyrazole derivatives can significantly reduce pain responses in animal models .
  • Antimicrobial Activity : Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A study involving a series of pyrazole derivatives demonstrated that modifications to the aromatic ring could enhance anti-inflammatory activity. The presence of the ethoxy group was found to be crucial for improving efficacy in reducing edema in animal models .
  • Analgesic Efficacy : Another study focused on the analgesic properties of pyrazole compounds found that certain derivatives significantly alleviated pain in rodent models, suggesting a mechanism involving modulation of pain pathways .
  • Antimicrobial Testing : Research on the antimicrobial effects of related compounds revealed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.0039 mg/mL .

Comparative Analysis

The following table summarizes key features and biological activities of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid compared to similar compounds:

Compound NameStructureKey FeaturesBiological Activity
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acidStructureEthoxyphenyl substituent enhances activityAnti-inflammatory, analgesic, antimicrobial
3,5-DimethylpyrazolePyrazole ring with two methyl groupsKnown for catalytic rolesModerate anti-inflammatory
4-Ethoxyphenylacetic acidEthoxy group attached to phenyl and acetic acidExhibits anti-inflammatory propertiesAnti-inflammatory
3-EthoxycarbonylpyrazolePyrazole ring with ethoxycarbonyl groupPotential pharmaceutical applicationsAntimicrobial

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